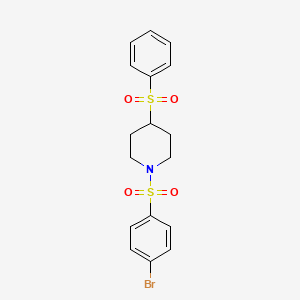![molecular formula C16H17N5O2 B2968007 (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(pyridin-3-yl)methanone CAS No. 2034252-60-1](/img/structure/B2968007.png)
(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(pyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a small organic molecule known for its unique structure and potential applications in various scientific fields. Its structure consists of a morpholine ring attached to a pyrrolo[3,4-d]pyrimidine core, with a pyridin-3-yl methanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis typically begins with the preparation of the pyrrolo[3,4-d]pyrimidine core through cyclization reactions.
Morpholine is introduced via nucleophilic substitution reactions under controlled conditions.
The pyridin-3-yl methanone moiety is incorporated using coupling reactions facilitated by specific catalysts.
Industrial Production Methods:
In industrial settings, large-scale production may involve continuous flow processes to optimize yield and reduce reaction times.
Catalysts and reagents are selected to ensure high purity and minimal by-product formation.
Chemical Reactions Analysis
Types of Reactions it Undergoes:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various substitution reactions, especially nucleophilic, are feasible due to the electron-rich morpholine ring.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper, and other transition metals.
Major Products Formed:
Depending on the specific reactions, major products can include oxidized derivatives, reduced compounds, and substituted analogs.
Scientific Research Applications
Chemistry:
Used as a building block for more complex molecules in synthetic chemistry.
Studies on reaction mechanisms and the development of new synthetic routes.
Biology:
Investigated for its biological activity and interactions with enzymes or receptors.
Medicine:
Explored for therapeutic potential in treating diseases due to its unique structure.
Studies on its pharmacokinetics and pharmacodynamics.
Industry:
Applications in the synthesis of fine chemicals and specialty materials.
Potential use in the development of new materials with specific properties.
Mechanism of Action
Mechanism by Which the Compound Exerts Its Effects:
The compound interacts with specific molecular targets such as enzymes or receptors.
The morpholino and pyridinyl moieties may enhance binding affinity and specificity.
Molecular Targets and Pathways Involved:
Potential targets include kinases, proteases, and other crucial enzymes in metabolic pathways.
Studies are ongoing to fully elucidate the specific pathways and molecular interactions.
Comparison with Similar Compounds
6-amino-5H-pyrrolo[3,4-d]pyrimidine derivatives.
Various pyridinyl methanone compounds.
Morpholine-substituted pyrimidines.
Hope this gives you a deep insight into the intricate world of (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(pyridin-3-yl)methanone. Any specific part you’d like to delve deeper into?
Properties
IUPAC Name |
(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c22-15(12-2-1-3-17-8-12)21-10-13-9-18-16(19-14(13)11-21)20-4-6-23-7-5-20/h1-3,8-9H,4-7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLJKAGDBYSDSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
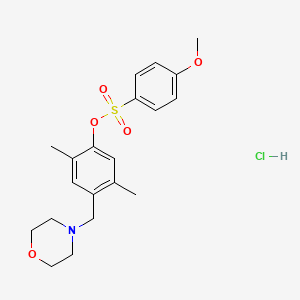
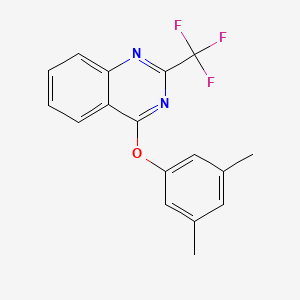
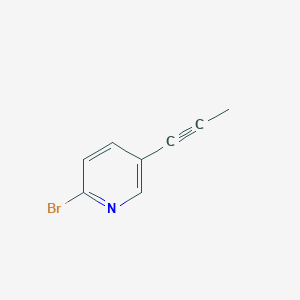
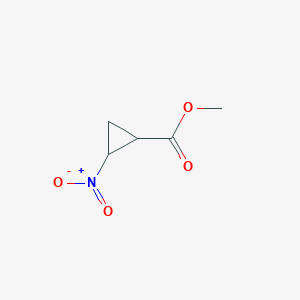
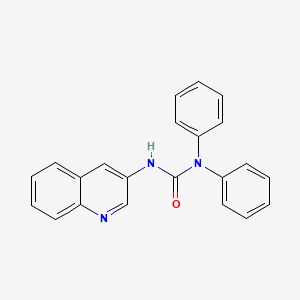
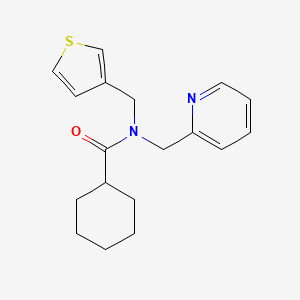
![5-amino-N-(3-fluorophenyl)-1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2967934.png)
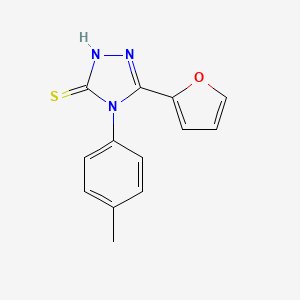

![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-3-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2967939.png)
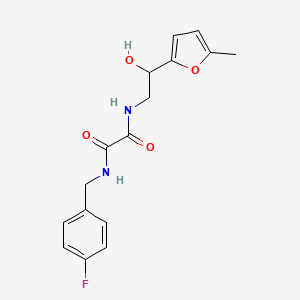
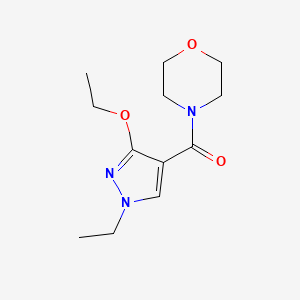
![N1-mesityl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2967944.png)
